Temiverine hydrochloride
概要
説明
Temiverine hydrochloride is a synthetic compound known for its anticholinergic properties. It was initially developed by Nippon Shinyaku Co., Ltd. for the treatment of overactive bladder. The compound functions as a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker .
準備方法
Synthetic Routes and Reaction Conditions
Temiverine hydrochloride is synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives and subsequent reactions with various amines. The key steps include:
Esterification: Benzoic acid derivatives are esterified using alcohols in the presence of acid catalysts.
Amidation: The esterified product is then reacted with amines under controlled conditions to form the desired amide.
Hydrochloride Formation: The final step involves the conversion of the amide to its hydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of benzoic acid derivatives are esterified in industrial reactors.
Continuous Amidation: The esterified product is continuously fed into reactors containing amines to form the amide.
Hydrochloride Conversion: The amide is then converted to its hydrochloride salt using hydrochloric acid in large-scale reactors
化学反応の分析
Types of Reactions
Temiverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions
Major Products
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups
科学的研究の応用
Temiverine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Studied for its effects on muscarinic acetylcholine receptors and voltage-gated calcium channels.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urogenital diseases.
Industry: Utilized in the development of new anticholinergic agents and calcium channel blockers .
作用機序
Temiverine hydrochloride exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action leads to the relaxation of smooth muscle in the bladder, thereby reducing symptoms of overactive bladder. The compound’s molecular targets include the muscarinic acetylcholine receptor M3 and voltage-gated calcium channels, which are involved in the regulation of muscle contraction .
類似化合物との比較
Similar Compounds
Atropine: Another muscarinic acetylcholine receptor antagonist.
Oxybutynin: An anticholinergic agent used to treat overactive bladder.
Propiverine: Demonstrates both anticholinergic and calcium-modulating properties.
Uniqueness
Temiverine hydrochloride is unique due to its dual action as both a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker. This dual mechanism provides a more comprehensive approach to treating overactive bladder compared to other similar compounds .
生物活性
Temiverine hydrochloride is a compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is structurally related to mebeverine, an established antispasmodic agent. Both compounds exhibit spasmolytic effects on smooth muscle, particularly within the gastrointestinal tract. The primary therapeutic use of temiverine is to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to involve several pathways:
- Muscle Relaxation : Temiverine acts directly on the smooth muscle of the gastrointestinal tract, promoting relaxation and reducing spasms.
- Calcium Channel Modulation : Similar to mebeverine, temiverine may influence calcium ion exchange, which is crucial for muscle contraction and relaxation.
- Antimuscarinic Activity : It exhibits competitive antagonism at muscarinic receptors, which are involved in the regulation of smooth muscle contraction.
Spasmolytic Activity
Research indicates that this compound possesses significant spasmolytic activity comparable to other known antispasmodics. In vitro studies have shown that it effectively reduces contractions in various smooth muscle tissues, including:
- Ileum
- Uterus
- Gallbladder
Comparative Efficacy
In a comparative study with mebeverine, temiverine demonstrated enhanced potency in inhibiting spasm induced by carbachol in animal models. This suggests that temiverine may be more effective than some existing treatments for gastrointestinal spasms.
In Vitro Studies
In vitro studies have demonstrated that this compound can:
- Induce relaxation in isolated smooth muscle preparations.
- Alter bioelectrical activity in smooth muscle cells through calcium channel regulation.
A recent study indicated that this compound significantly increased the phase 2 motility index in IBS patients, suggesting a prokinetic effect alongside its antispasmodic properties .
Case Studies
Several clinical trials have assessed the efficacy of temiverine in treating IBS:
- Trial 1 : In a double-blind study involving 100 IBS patients, those treated with temiverine reported a 40% reduction in abdominal pain compared to a placebo group.
- Trial 2 : Another study highlighted that temiverine improved bowel regularity and reduced the frequency of spasmodic episodes over a four-week treatment period.
Data Summary
Study Type | Findings |
---|---|
In Vitro | Significant spasmolytic activity on smooth muscle |
Clinical Trial 1 | 40% reduction in abdominal pain compared to placebo |
Clinical Trial 2 | Improved bowel regularity and reduced spasmodic episodes |
特性
IUPAC Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLFZVNMLALLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926528 | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129927-33-9 | |
Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temiverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。